molecular formula C11H13NO2 B1367283 (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid CAS No. 917615-20-4

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid

Cat. No. B1367283
M. Wt: 191.23 g/mol
InChI Key: SMWADGDVGCZIGK-UWVGGRQHSA-N
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Description

“(2S,5S)-5-Hydroxy-2-piperidinecarboxylic acid” is a natural product found in Calliandra angustifolia, Morus alba, and Lathyrus japonicus . It has a molecular formula of C6H11NO3 .


Synthesis Analysis

A simple and efficient synthesis of (2S,5S)-5-Hydroxypipecolic acid hydrochloride has been reported. The key features of the synthesis involve the asymmetric reduction of ketone using (S)-CBS oxazaborolidine and the use of commercially available methyl pyroglutamate as a starting material .


Molecular Structure Analysis

The molecular weight of “(2S,5S)-5-Hydroxy-2-piperidinecarboxylic acid” is 145.16 g/mol . The Monoisotopic mass is 145.073898 Da .


Chemical Reactions Analysis

There are several studies on the preparation, alkylation reactions, and conformational analysis of esters of phospholanic acid .


Physical And Chemical Properties Analysis

“(2S,5S)-5-Hydroxy-2-piperidinecarboxylic acid” has a molecular formula of C6H11NO3 . The XLogP3-AA value is -3 .

Scientific Research Applications

Stereochemistry and Pharmacological Profile Enhancement

Research into the stereochemistry of phenylpiracetam, a structural analog based on the pyrrolidin-2-one pharmacophore, has shown the importance of enantiomerically pure compounds for improving pharmacological profiles. Specifically, the design, synthesis, and biological activity exploration of enantiomerically pure (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide and its derivatives have demonstrated the direct relationship between the configuration of stereocenters and the biological properties of the respective enantiomers. This work underscores the necessity of selecting the most effective stereoisomer for pharmacological applications and the importance of drug substance purification from less active ones (Veinberg et al., 2015).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid, have been studied for their inhibitory effects on microbial biocatalysts. These compounds can become inhibitory to microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields and titers. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids is crucial for engineering robust strains with improved industrial performance, highlighting the importance of these studies in biotechnological applications (Jarboe et al., 2013).

Liquid-Liquid Extraction of Carboxylic Acids

The recovery of carboxylic acids from diluted aqueous streams through liquid-liquid extraction (LLX) has gained attention due to the growing desire to produce organic acids through fermentative routes. Research into solvent developments for LLX of carboxylic acids, including ionic liquids and traditional solvents like amines, has provided insights into efficient recovery methods. This work is significant for the production of bio-based plastics and other industrial chemicals, demonstrating the application of carboxylic acids in green chemistry and sustainable technologies (Sprakel & Schuur, 2019).

Carboxylic Acid Bioisosteres in Drug Design

The exploration of carboxylic acid bioisosteres has been a topic of interest in medicinal chemistry, aiming to overcome challenges such as toxicity, metabolic stability, and limited diffusion across biological membranes. Novel carboxylic acid substitutes with improved pharmacological profiles highlight the innovative approaches in modern drug design, where carboxylic acids and their derivatives play a pivotal role (Horgan & O’Sullivan, 2021).

properties

IUPAC Name

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWADGDVGCZIGK-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N[C@@H]1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512172
Record name (5S)-5-Phenyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid

CAS RN

917615-20-4
Record name (5S)-5-Phenyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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